1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3,4-dichlorophenyl)carbamate
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Overview
Description
1-[(3,4-dichloroanilino)carbonyl]-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl N-(3,4-dichlorophenyl)carbamate is a complex organic compound that features a quinoline core substituted with dichloroaniline and dichlorophenyl carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dichloroanilino)carbonyl]-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl N-(3,4-dichlorophenyl)carbamate typically involves the following steps:
Formation of 3,4-dichloroaniline: This is achieved by the hydrogenation of 3,4-dichloronitrobenzene using noble metal catalysts under pressure.
Coupling with Quinoline Derivative: The 3,4-dichloroaniline is then reacted with a quinoline derivative under specific conditions to form the intermediate compound.
Carbamoylation: The intermediate is further reacted with 3,4-dichlorophenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The use of specialized reactors and catalysts ensures high yield and purity. Additives are often used to prevent dehalogenation during production, and reactors are fabricated with special steel alloys to inhibit corrosion .
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dichloroanilino)carbonyl]-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoline derivatives, amines, and substituted carbamates .
Scientific Research Applications
1-[(3,4-dichloroanilino)carbonyl]-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl N-(3,4-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-dichloroanilino)carbonyl]-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This can disrupt various cellular processes, leading to therapeutic effects in the case of disease treatment .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: An intermediate in the synthesis of the compound, used in the production of dyes and herbicides.
3,4-Dichlorophenyl isocyanate: Another intermediate, used in the synthesis of various carbamates.
Quinoline Derivatives: Compounds with similar structures, used in the treatment of malaria and other diseases.
Uniqueness
1-[(3,4-dichloroanilino)carbonyl]-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl N-(3,4-dichlorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H21Cl4N3O3 |
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Molecular Weight |
565.3 g/mol |
IUPAC Name |
[1-[(3,4-dichlorophenyl)carbamoyl]-2,2,4-trimethylquinolin-6-yl] N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C26H21Cl4N3O3/c1-14-13-26(2,3)33(24(34)31-15-4-7-19(27)21(29)10-15)23-9-6-17(12-18(14)23)36-25(35)32-16-5-8-20(28)22(30)11-16/h4-13H,1-3H3,(H,31,34)(H,32,35) |
InChI Key |
MVILIWVRKZQCEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC(=C(C=C4)Cl)Cl)(C)C |
Origin of Product |
United States |
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